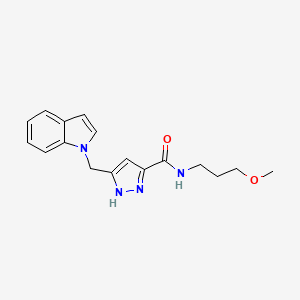
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid, also known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience research. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the transmission of nerve signals in the brain.
作用机制
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype of these receptors. By binding to the receptor and blocking its activation, 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid inhibits the transmission of nerve signals in the brain, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of synaptic transmission, the suppression of long-term potentiation, and the reduction of excitotoxicity. In addition, 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to have neuroprotective effects, particularly in the context of ischemia and other forms of brain injury.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid in lab experiments is its high potency and specificity for the AMPA subtype of ionotropic glutamate receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid is that it can also affect other types of glutamate receptors, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research involving 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid. One area of interest is the development of more selective and potent AMPA receptor antagonists, which could provide more precise tools for investigating the role of these receptors in brain function. Another area of interest is the investigation of the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid and related compounds for the treatment of neurological disorders, particularly those involving glutamate-mediated excitotoxicity. Finally, there is also potential for the development of new imaging techniques using 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid and related compounds to visualize AMPA receptor distribution and activity in the brain.
合成方法
The synthesis of 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid involves several steps, including the reaction of 2-bromo-3,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting product with 2,3-dimethyl-1,4-naphthoquinone. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid has been widely used in neuroscience research as a tool to study the role of ionotropic glutamate receptors in brain function. Specifically, 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid has been used to investigate the role of these receptors in synaptic plasticity, learning, and memory. In addition, 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid has been used to study the mechanisms underlying various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-5-7-14-15(20(22)23)10-16(21-19(14)12(11)2)13-6-8-17(24-3)18(9-13)25-4/h5-10H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUGUHNJRYQLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B5978065.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5978074.png)

![2-chloro-5-[4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5978105.png)
![5-{[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B5978119.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B5978123.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-methoxy-N-methylpropanamide](/img/structure/B5978142.png)

![1-ethyl-4-[2-(2-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B5978161.png)

![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5978180.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5978185.png)
![3-(diphenylmethyl)-5-(1H-pyrazol-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5978191.png)